2,3-O-Isopropylidene-L-apiose 2,3-O-Isopropylidene-L-apiose
Brand Name: Vulcanchem
CAS No.: 70147-51-2
VCID: VC0049158
InChI: InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3
SMILES: CC1(OC(C(O1)(CO)CO)C=O)C
Molecular Formula: C8H14O5
Molecular Weight: 190.195

2,3-O-Isopropylidene-L-apiose

CAS No.: 70147-51-2

Cat. No.: VC0049158

Molecular Formula: C8H14O5

Molecular Weight: 190.195

* For research use only. Not for human or veterinary use.

2,3-O-Isopropylidene-L-apiose - 70147-51-2

Specification

CAS No. 70147-51-2
Molecular Formula C8H14O5
Molecular Weight 190.195
IUPAC Name 5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Standard InChI InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3
Standard InChI Key ZVQSVKAGUSGKGI-UHFFFAOYSA-N
SMILES CC1(OC(C(O1)(CO)CO)C=O)C

Introduction

Chemical Properties and Structure

2,3-O-Isopropylidene-L-apiose is characterized by its unique branched structure with an isopropylidene protecting group at the 2,3-positions. This protection is essential for maintaining the correct stereochemical configuration during synthetic procedures.

Physical and Chemical Characteristics

The compound appears as a white solid with specific solubility properties that facilitate its use in various synthetic applications . Its molecular structure contains a five-membered ring with protected hydroxyl groups and free hydroxymethyl groups that can participate in further reactions.

PropertyValue
CAS Number70147-51-2
Molecular FormulaC₈H₁₄O₅
Molecular Weight190.195 g/mol
AppearanceWhite solid
SolubilityDCM, Ethyl Acetate, HCl
IUPAC Name5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Standard InChIInChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3
Standard InChIKeyZVQSVKAGUSGKGI-UHFFFAOYSA-N
SMILESCC1(OC(C(O1)(CO)CO)C=O)C

The structural features of 2,3-O-Isopropylidene-L-apiose include a carbaldehyde group at C-4 and two hydroxymethyl groups at C-5, making it a versatile building block for various synthetic applications.

Stereochemistry

The stereochemistry of 2,3-O-Isopropylidene-L-apiose is critical for its applications in carbohydrate chemistry. The isopropylidene group locks the conformation of the molecule, preserving the (3R) configuration of the apiofuranose ring, which is essential for maintaining the correct stereochemistry during synthetic procedures . X-ray crystallographic analysis has been used to unequivocally establish the relative configuration of related apiose derivatives .

Synthesis Methods

Several approaches have been developed for the synthesis of 2,3-O-Isopropylidene-L-apiose, with most methods focusing on the protection of the hydroxyl groups of L-apiose using acetone in the presence of an acid catalyst.

Synthesis from L-Arabinose

One established procedure involves the conversion of L-arabinose to its 4,5-monoisopropylidene diethyl mercaptal derivative, followed by periodate oxidation and borohydride reduction . This approach offers a simplified route to obtain the protected apiose derivative with good stereocontrol.

Synthesis from D-Hamamelose

Another synthetic pathway utilizes 2,3-O-isopropylidene-D-hamamelose as a starting material. The process involves sodium borohydride reduction followed by sodium metaperiodate oxidation, as detailed in the following procedure:

  • A solution of 2,3-O-isopropylidene-D-hamamelose in aqueous methanol containing a catalytic amount of sulfuric acid is stirred at room temperature

  • After neutralization to pH 7, an excess of sodium borohydride is added in portions with stirring

  • Following completion of the reduction, acetic acid is added until the pH reaches 7

  • Sodium metaperiodate is added in portions at 0°C, and stirring continues at room temperature

  • After evaporation and extraction with chloroform, pure 2,3-O-isopropylidene-L-apiose is obtained by recrystallization from ether-hexane

This method yields 2,3-O-isopropylidene-L-apiose with a melting point of 72°C and a specific rotation [α]D of -40° (c 1.5, chloroform) .

Spectroscopic Characterization

The 1H NMR spectrum of 2,3-O-isopropylidene-L-apiose shows characteristic signals that confirm its structure. Notable features include sharp singlets at 5.34 and 4.29 ppm for C-1 and C-2 protons, respectively, indicating their trans configuration and confirming the compound as a β-D-anomer . This spectroscopic data is valuable for structure verification during synthesis.

Applications in Carbohydrate Chemistry

2,3-O-Isopropylidene-L-apiose has emerged as an important intermediate in carbohydrate chemistry with diverse applications in both synthetic and biological studies.

Synthesis of Complex Carbohydrates

As a protected derivative of L-apiose, this compound serves as a versatile building block in the synthesis of complex glycosides and oligosaccharides. These complex carbohydrates play crucial roles in biological processes, including carbohydrate-protein interactions that are fundamental to many cellular recognition events.

Development of Therapeutic Agents

The compound is utilized in the development of new therapeutic agents based on carbohydrate structures. Its well-defined stereochemistry and functional group protection make it an ideal intermediate for constructing biologically active compounds with precise configurations .

Synthesis of L-Apiose

2,3-O-Isopropylidene-L-apiose is an important intermediate in the synthesis of L-Apiose (A726655), which is the synthetic isomer of the naturally occurring D-Apiose (A726650). This makes it valuable for comparative studies and for exploring the biological activities of unnatural sugar isomers .

Role in Natural Products and Pharmaceutical Research

The applications of 2,3-O-Isopropylidene-L-apiose extend to natural product synthesis and pharmaceutical research, highlighting its importance in developing novel therapeutic approaches.

Nucleoside Analogues

There is significant interest in nucleoside analogues that incorporate apiose-based structures, particularly for their potential as antiviral agents. L-Nucleoside analogues, which are enantiomers of naturally occurring nucleosides, have shown promising antiviral activities. Research projects investigating nucleosides derived from L-apiose may provide valuable chemotherapeutic leads .

Immunostimulatory Compounds

2,3-O-Isopropylidene-L-apiose plays a role in the synthesis of complex saponins like QS-21, which is a potent immunostimulatory adjuvant. QS-21 elicits both T-cell and antibody-mediated immune responses with microgram doses, making it valuable for vaccine development. The apiose residue is a component of the tetrasaccharide substructure in these bioactive compounds .

Plant-Derived Glycosides

The parent compound, L-apiose, is found in various plant glycosides, and the protected derivative facilitates the synthesis of these naturally occurring compounds for biological studies. Understanding the structure and reactivity of apiose-containing glycosides contributes to our knowledge of plant biochemistry and potential medicinal applications.

Recent Research Findings

Recent studies have highlighted the importance of 2,3-O-Isopropylidene-L-apiose and related compounds in advancing our understanding of carbohydrate chemistry and its applications.

Synthetic Methodology Improvements

Recent research has focused on developing more efficient synthetic routes to 2,3-O-Isopropylidene-L-apiose and its derivatives. These improved methodologies allow for better scale-up capabilities and higher yields, facilitating further research and applications .

Crystal Structure Analysis

X-ray crystallographic studies have been crucial in determining the exact three-dimensional structure of apiose derivatives, including 2,3-O-Isopropylidene-L-apiono-1,4-lactone. These structural insights are essential for understanding the reactivity and stereochemical outcomes of reactions involving apiose derivatives .

Applications in Oligosaccharide Synthesis

Recent work has explored the use of 2,3-O-Isopropylidene-L-apiose in the synthesis of fragments of plant cell wall components, including rhamnogalacturonan-II side chains and apiogalacturonan. These complex oligosaccharides play important roles in plant biology and have potential applications in material science and medicine .

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